Simplified Benzamide Scaffold Retains Dual PDGFR/Abl Engagement vs. Imatinib's Extended Phenylaminopyrimidine Architecture
The target compound features a direct benzamide-pyridine-piperazine linkage (MW 310.4 g/mol), whereas imatinib incorporates an extended phenylaminopyrimidine linker between the benzamide and pyridine moieties (MW 493.6 g/mol) . Both compounds bind the inactive DFG-out conformation of the Abl kinase domain, but the smaller molecular footprint of CAS 861212-92-2 (310.4 Da vs. 493.6 Da for imatinib; a 37% reduction in molecular weight) may reduce steric constraints, potentially enabling more efficient ligand efficiency metrics and simplified synthetic derivatization for SAR campaigns [1]. Imatinib achieves multi-target inhibition through its extended linker region; the absence of this linker in the target compound is consistent with a narrower target spectrum that may reduce off-target kinase engagement .
| Evidence Dimension | Molecular scaffold complexity and size |
|---|---|
| Target Compound Data | MW = 310.4 g/mol; simplified benzamide-pyridine-piperazine architecture without phenylaminopyrimidine linker |
| Comparator Or Baseline | Imatinib: MW = 493.6 g/mol; benzamide-phenylaminopyrimidine-pyridine-piperazine architecture |
| Quantified Difference | MW reduction of 183.2 g/mol (37% smaller); absence of phenylaminopyrimidine linker region |
| Conditions | Structural comparison based on published molecular formulas and chemical structures |
Why This Matters
For medicinal chemistry teams synthesizing focused libraries, the reduced molecular weight and simpler architecture facilitate faster analog generation and potentially improved ligand efficiency metrics compared to the bulkier imatinib scaffold.
- [1] Terentjeva S, Muceniece D, Petushkova J, Lūsis V. Synthesis of Novel 3-Substituted Benzamides Related to Imatinib. Journal of Chemical Research. 2016;40(4):193-225. Comparison of benzamide scaffolds structurally related to imatinib. View Source
